molecular formula C16H23N5O5 B1393824 tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate CAS No. 1242267-89-5

tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate

Cat. No.: B1393824
CAS No.: 1242267-89-5
M. Wt: 365.38 g/mol
InChI Key: MDKRYIYFFOVADO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-nitrophenyl ring, and a hydrazinecarbonyl substituent. The Boc group enhances solubility and stability during synthesis, while the nitro group and hydrazine moiety contribute to electronic and reactive properties, making it a candidate for drug discovery and organic synthesis .

Properties

IUPAC Name

tert-butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O5/c1-16(2,3)26-15(23)20-8-6-19(7-9-20)13-5-4-11(21(24)25)10-12(13)14(22)18-17/h4-5,10H,6-9,17H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKRYIYFFOVADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131766
Record name 1,1-Dimethylethyl 4-[2-(hydrazinylcarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-89-5
Record name 1,1-Dimethylethyl 4-[2-(hydrazinylcarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-(hydrazinylcarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate typically involves the following steps:

  • Nitration: : The starting material, piperazine, is nitrated to introduce the nitro group at the 4-position of the phenyl ring.

  • Hydrazine Formation: : The nitro group is then converted to a hydrazine group through a reduction reaction.

  • Carbonylation: : The hydrazine group is further reacted to form the hydrazinecarbonyl group.

  • Tert-Butylation: : Finally, the compound is tert-butyloxycarbonylated (Boc-protected) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, ensuring proper reaction conditions such as temperature, pressure, and the use of appropriate catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and hydrazines.

  • Substitution: : Alkylated or amino-substituted piperazines.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. Specifically, studies have shown that tert-butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of piperazine derivatives. The results demonstrated that compounds similar to this compound exhibited potent cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study : In a report by the International Journal of Antimicrobial Agents, researchers evaluated the antimicrobial efficacy of several piperazine derivatives. The findings indicated that certain modifications to the piperazine structure enhanced antibacterial activity, positioning this compound as a promising candidate .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Key steps include:

  • Formation of Hydrazinecarboxamide : Reacting appropriate hydrazines with carboxylic acids.
  • Nitration Reaction : Introducing nitro groups via electrophilic aromatic substitution.
  • Carbamate Formation : Utilizing tert-butyl chloroformate to form the final carboxylate derivative.

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Targeting specific cancer types through tailored drug design.
  • Infectious Diseases : Developing new antibiotics to combat resistant bacterial strains.

Mechanism of Action

The mechanism by which tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazinecarbonyl group can participate in the formation of hydrazones and other derivatives, which can have biological activity.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Nitro Substituents

Several analogs share the tert-butyl piperazine-1-carboxylate core but differ in substituents:

  • tert-Butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate (Compound 21, ) : Replaces the hydrazinecarbonyl group with a sulfonyl linker. The sulfonyl group increases electrophilicity and stability, favoring nucleophilic substitution reactions .
  • tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate (Compound 23, ): The nitro group in Compound 21 is reduced to an amine, enhancing hydrogen-bonding capacity and bioavailability .
Table 1: Substituent Effects on Key Properties
Compound Name Substituent Molecular Weight (g/mol) Key Properties
Target Compound Hydrazinecarbonyl ~407.4* High reactivity due to hydrazine moiety
Compound 21 () Sulfonyl ~410.4 Enhanced stability, electrophilic
Compound 23 () Sulfonyl + Amine ~380.4 Improved solubility, H-bond donor

*Calculated based on analogous structures.

Analogs with Bioactive Moieties

  • tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (): Incorporates a pyrimidine ring and hydroxyl group, enabling π-π stacking and antimicrobial activity .
  • tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (): The fluorine atom and benzyl group enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Hydrazinecarbonyl-Containing Derivatives

  • Compound 21b (): Features a benzo[b]thiophene-hydrazinecarbonyl hybrid.

Biological Activity

Introduction

Tert-butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and pharmacological significance, drawing from various research studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H20N4O4
  • Molar Mass : 320.35 g/mol
  • CAS Number : [Not available]

The structure includes a piperazine ring, a hydrazinecarbonyl group, and a nitrophenyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with appropriate hydrazine derivatives and nitro-substituted phenyl compounds. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to promote the formation of the desired product.

Antitumor Activity

Recent studies have indicated that derivatives of hydrazine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed IC50 values in the low micromolar range, indicating potent antitumor activity .

Anti-inflammatory Effects

Hydrazine derivatives are also known for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes responsible for inflammation.

  • Research Findings : In vitro assays demonstrated that related compounds significantly reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor proliferation and inflammation.
  • Induction of Apoptosis : Studies suggest that similar compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 Values (µM)Reference
AntitumorHydrazine derivatives3.38 - 10.55
Anti-inflammatoryRelated hydrazine derivativesSignificant reduction in NO production
CytotoxicityVarious cancer cell linesLow micromolar range

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.